

Application Notes: Gravimetric Analysis of Potassium with Sodium Cobaltinitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium cobaltinitrite

Cat. No.: B080926

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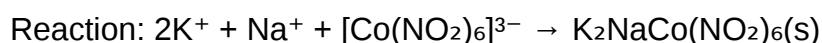
Introduction

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte. The **sodium cobaltinitrite** method is a classic gravimetric technique for the quantitative determination of potassium.[1][2][3] This method is based on the principle that potassium ions (K^+) react with an excess of **sodium cobaltinitrite** ($Na_3[Co(NO_2)_6]$) in a weakly acidic solution to form a sparingly soluble, yellow crystalline precipitate of potassium **sodium cobaltinitrite**. [4][5] The precipitate is then separated, dried, and weighed to determine the potassium content in the original sample.

The composition of the precipitate can vary, but it is often represented by the formula $K_2NaCo(NO_2)_6 \cdot H_2O$. [4][6] Due to its reliability, this method has found applications in various fields, including the analysis of fertilizers, soils, biological tissues, and other industrial materials. [4][7][8] For professionals in drug development, this method can be adapted for the precise quantification of potassium in raw materials or final drug products, ensuring compliance with pharmacopeial standards.

Principle of the Method

The chemical reaction underlying this analysis is the precipitation of potassium ions from a solution using **sodium cobaltinitrite** reagent. The reaction is typically carried out in the presence of acetic acid.



The resulting bright yellow precipitate is of low solubility in water, especially in the cold, allowing for effective separation by filtration.^[5] The accuracy of the method is contingent upon the careful control of experimental conditions such as temperature, pH, and the concentration of reagents to ensure the formation of a precipitate with a constant, known composition.^[9]

Experimental Protocols

Preparation of Sodium Cobaltinitrite Reagent

This protocol is adapted from the method described by Adie and Wood.^{[4][9]}

Materials:

- Cobalt Acetate [$\text{Co}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$] or Cobalt Nitrate [$\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$]
- Sodium Nitrite (NaNO_2)
- Glacial Acetic Acid (CH_3COOH)
- Distilled Water

Procedure:

- Solution A: Dissolve 113 g of cobalt acetate in 300 mL of distilled water. Add 100 mL of glacial acetic acid.^[4]
- Solution B: Dissolve 220 g of sodium nitrite in 400 mL of distilled water.^[4]
- Mixing: Slowly add Solution B to Solution A while stirring.
- Gas Removal: Remove the nitric oxide gas (NO) evolved during the reaction by bubbling air through the solution or by evacuation.^{[4][10]}
- Maturation: Allow the solution to stand for at least 24 hours.^[4]
- Filtration: Filter the reagent to remove any small precipitate that may have formed.
- Storage: Store the reagent in a dark bottle in a cool place. The solution should be filtered just before use.^[9]

Gravimetric Determination of Potassium

This protocol outlines the steps for precipitating, isolating, and weighing potassium as potassium **sodium cobaltinitrite**.

Materials:

- Sample containing potassium
- **Sodium Cobaltinitrite** Reagent
- Nitric Acid (1 N) or Acetic Acid
- Wash Solution (e.g., 0.01 N nitric acid saturated with potassium **sodium cobaltinitrite**, or 70% ethanol)[6][7]
- Ethyl Alcohol
- Sintered-glass or Gooch crucible
- Drying oven

Procedure:

- **Sample Preparation:** Accurately weigh a quantity of the sample and dissolve it in distilled water. If the sample is a solid matrix (e.g., tissue, soil), it may require ashing in a muffle furnace or acid extraction to bring the potassium into solution.[4][7] Interferences from ammonium, rubidium, and cesium ions should be removed prior to analysis.[11]
- **Acidification:** Transfer a known volume of the sample solution (containing approximately 20 mg of K_2O) to a beaker. Add 2 mL of 1 N nitric acid or 1 mL of glacial acetic acid and dilute with water to about 40-50 mL.[4][6]
- **Precipitation:** Cool both the sample solution and the **sodium cobaltinitrite** reagent to approximately 20°C. Add an excess of the cobaltinitrite reagent (e.g., 10-20 mL) to the sample solution with stirring.[6][9]

- Digestion: Allow the mixture to stand for at least 2 hours, or up to 24 hours, to ensure complete precipitation.[6][9] The precipitate will settle as a yellow crystalline solid.
- Filtration: Filter the precipitate through a pre-weighed, medium-porosity sintered-glass or Gooch crucible.
- Washing: Wash the precipitate several times with a suitable wash solution to remove any excess reagent and soluble impurities. A common wash solution is 0.01 N nitric acid saturated with previously prepared potassium **sodium cobaltinitrite**. [6] Finally, wash the precipitate with a small amount of ethyl alcohol.[6]
- Drying: Dry the crucible and precipitate in an oven at 105-120°C to a constant weight.[6][9]
- Weighing: Cool the crucible in a desiccator and weigh it accurately.
- Calculation: Calculate the mass of potassium using the appropriate gravimetric factor. The weight of the precipitate ($\text{K}_2\text{NaCo}(\text{NO}_2)_6 \cdot \text{H}_2\text{O}$, Molar Mass $\approx 470.1 \text{ g/mol}$) is used to find the weight of potassium (K, Molar Mass $\approx 39.1 \text{ g/mol}$).

Gravimetric Factor (for K) = $(2 * \text{Molar Mass of K}) / \text{Molar Mass of } \text{K}_2\text{NaCo}(\text{NO}_2)_6 \cdot \text{H}_2\text{O}$

Mass of K = Mass of Precipitate \times Gravimetric Factor

Data Presentation

Quantitative Protocol Summary

Parameter	Value/Instruction	Source
Reagent Composition		
Cobalt Acetate	113 g	[4]
Sodium Nitrite	220 g	[4]
Acetic Acid	100 mL	[4]
Water	700 mL (total)	[4]
Precipitation Conditions		
Sample K ₂ O Content	~20 mg	[6]
Acidification	2 mL of 1 N Nitric Acid	[6]
Reagent Volume	10 - 30 mL	[6][9]
Standing Time	2 - 24 hours	[6][9]
Washing & Drying		
Primary Wash Solution	0.01 N Nitric Acid saturated with precipitate	[6]
Final Wash	5-10 mL Ethyl Alcohol	[6]
Drying Temperature	105 - 120 °C	[6][9]
Expected Precipitate Weight	0.0945 - 0.0985 g (from 20 mg K ₂ O)	[6]

Method Comparison: Cobaltinitrite vs. Platinic Chloride

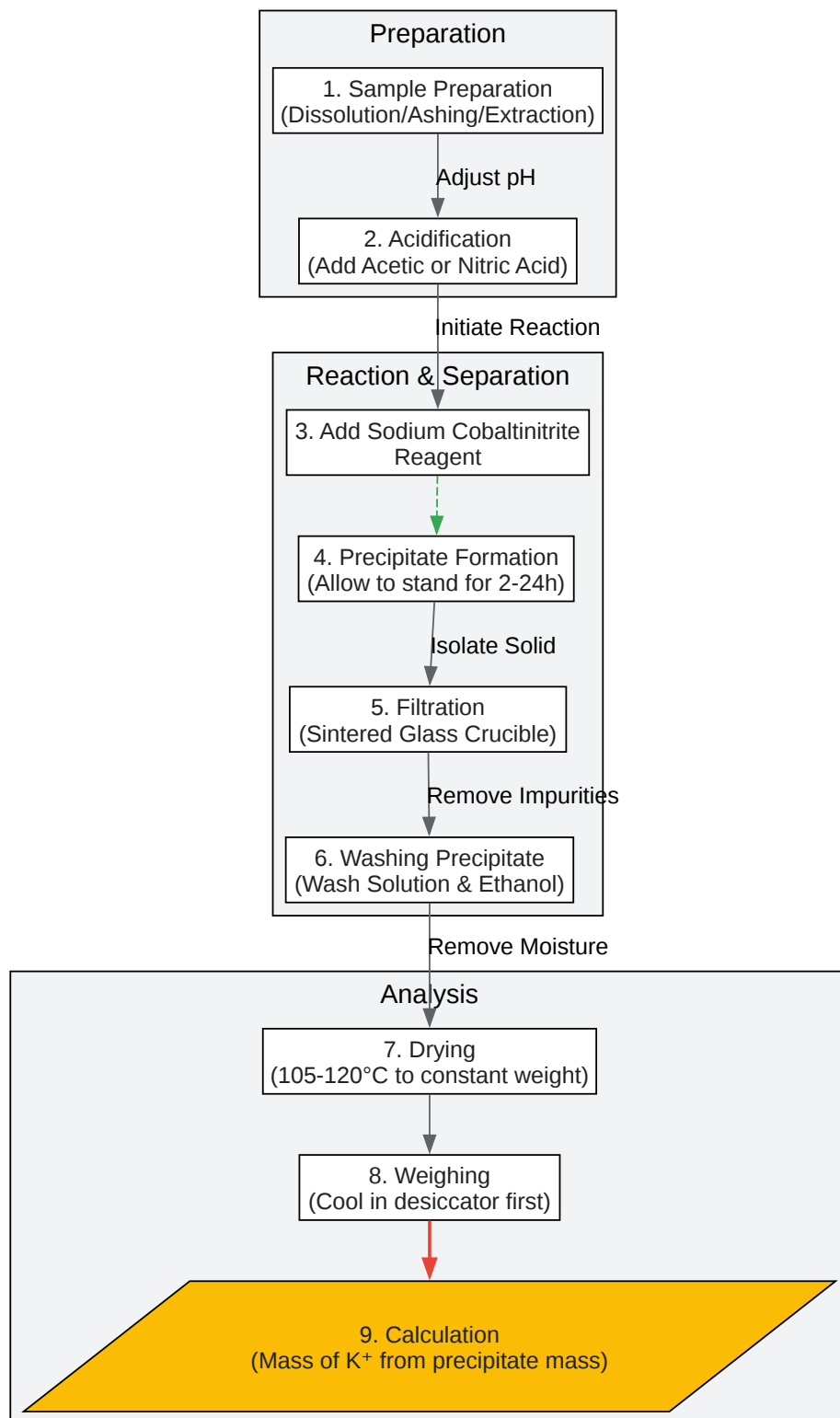
The following data compares the percentage of potassium oxide (K₂O) found in various fertilizers using the cobaltinitrite method and the standard platinic chloride gravimetric method.

Sample	Cobaltinitrite Volumetric Method (% K ₂ O)	Platinic Chloride Gravimetric Method (% K ₂ O)	Source
Commercial Muriate of Potash I	49.67	49.64	[4]
Commercial Muriate of Potash II	50.82	50.80	[4]
Kainite I	12.22	11.98	[4]
Kainite II	11.94	12.07	[4]
Kainite III	12.70	12.53	[4]

Visualizations

Experimental Workflow Diagram

Workflow for Gravimetric Analysis of Potassium

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Caption: Workflow for the gravimetric determination of potassium.

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- To cite this document: BenchChem. [Application Notes: Gravimetric Analysis of Potassium with Sodium Cobaltinitrite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080926#gravimetric-analysis-of-potassium-with-the-sodium-cobaltinitrite-method]

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